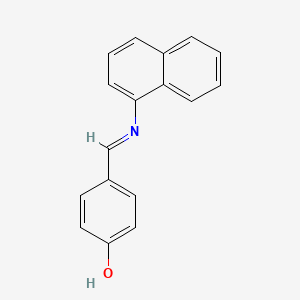

4-(Naphthalen-1-yliminomethyl)-phenol

Descripción

Propiedades

IUPAC Name |

4-(naphthalen-1-yliminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZBECWYBXRWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93324-84-6 | |

| Record name | 4-(NAPHTHALEN-1-YLIMINOMETHYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-(Naphthalen-1-yliminomethyl)-phenol, also known as a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by the presence of a naphthalene moiety linked to a phenolic group through an imine bond. The synthesis typically involves the condensation reaction between naphthalen-1-amine and salicylaldehyde, resulting in the formation of the imine structure.

Antimicrobial Properties

Research indicates that 4-(Naphthalen-1-yliminomethyl)-phenol exhibits significant antimicrobial activity against various bacterial and fungal strains. A study demonstrated its effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Gentamicin | 16 |

| S. aureus | 16 | Penicillin | 8 |

| C. albicans | 64 | Fluconazole | 32 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It showed a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH assay, where it exhibited a dose-dependent response .

Anti-inflammatory Effects

In vitro studies have indicated that 4-(Naphthalen-1-yliminomethyl)-phenol possesses anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory conditions .

The biological activity of 4-(Naphthalen-1-yliminomethyl)-phenol is attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate access.

- Cellular Signaling Modulation : It influences signaling pathways involved in inflammation and oxidative stress responses.

Case Studies

Several case studies have highlighted the therapeutic potential of Schiff bases similar to 4-(Naphthalen-1-yliminomethyl)-phenol:

- Antimicrobial Efficacy : A study on Schiff bases derived from aromatic aldehydes demonstrated their effectiveness against resistant bacterial strains, reinforcing the importance of exploring such compounds for drug development .

- Anti-inflammatory Activity : Research on related compounds showed significant reductions in inflammation markers in animal models, suggesting that modifications to the Schiff base structure can enhance efficacy .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research has shown that Schiff bases, including 4-(Naphthalen-1-yliminomethyl)-phenol, exhibit notable antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to their ability to interact with microbial membranes, leading to increased permeability and cell death.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer. The presence of hydroxyl groups in 4-(Naphthalen-1-yliminomethyl)-phenol enhances its capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that 4-(Naphthalen-1-yliminomethyl)-phenol exhibits cytotoxic effects against cancer cell lines. The compound's ability to bind to DNA and induce apoptosis in tumor cells highlights its potential as a chemotherapeutic agent. The lethal dose (LD50) values obtained from brine shrimp cytotoxicity assays indicate significant antitumor activity, suggesting that it could be developed into safer medical treatments for cancer .

Metal Complexation

Coordination Chemistry

4-(Naphthalen-1-yliminomethyl)-phenol acts as a ligand in coordination chemistry, forming complexes with various metal ions such as cobalt(III) and zinc(II). These metal complexes often exhibit enhanced biological activities compared to their uncoordinated counterparts. The chelation process increases the lipophilicity of the compounds, facilitating better penetration into lipid membranes and improving their antimicrobial efficacy .

Therapeutic Potential

Drug Development

The diverse biological activities of 4-(Naphthalen-1-yliminomethyl)-phenol position it as a promising candidate for drug formulation. Its effectiveness against multiple bacterial strains and cancer cells suggests potential applications in developing new antibiotics and anticancer drugs. Furthermore, the compound's ability to protect DNA from oxidative damage may offer additional therapeutic avenues for conditions related to oxidative stress .

Case Studies

Clinical Applications

Recent case studies have highlighted the importance of utilizing compounds like 4-(Naphthalen-1-yliminomethyl)-phenol in clinical settings. For instance, research utilizing large-scale cancer epidemiology cohorts has shown that integrating novel compounds into treatment regimens can enhance patient outcomes . Additionally, studies on drug safety signal identification underscore the necessity of exploring new chemical entities for improved therapeutic efficacy .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

- Structure: Differs by the addition of a nitro (-NO₂) group at the 4-position of the phenol ring (C₁₇H₁₂N₂O₃) .

- Key Differences :

- The nitro group increases electron-withdrawing effects, reducing electron density on the aromatic ring. This may lower solubility in polar solvents compared to the parent compound.

- Enhanced stability due to resonance stabilization from the nitro group.

4-[4-(4-Nitrobenzylideneiminophenylene)phenyleneimino methylidene]phenol

- Structure : Contains a nitrobenzylidene group and an extended conjugated system (C₂₅H₁₈N₂O₃) .

- Key Differences: The extended conjugation improves thermal stability (melting point: 213°C, decomposition at 256°C) compared to simpler imines.

4-Nitrophenol

- Structure: A simpler analog (C₆H₅NO₃) lacking the naphthalene and imine groups .

- Key Differences: Higher acidity (pKa ~7.1) due to the nitro group’s electron-withdrawing effect, whereas the parent compound’s acidity is modulated by the imine’s electron-donating nature. Limited conjugation results in weaker UV absorption compared to naphthalene-containing analogs .

Thermal and Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Thermal Decomposition (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Naphthalen-1-yliminomethyl)-phenol | C₁₇H₁₃NO | Not reported | Not reported | Phenol, imine, naphthalene |

| 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol | C₁₇H₁₂N₂O₃ | Not reported | Not reported | Phenol, imine, nitro |

| 4-[4-(4-Nitrobenzylideneiminophenylene)...phenol | C₂₅H₁₈N₂O₃ | 213 | 256 | Nitrobenzylidene, imine |

| 4-Nitrophenol | C₆H₅NO₃ | 113–115 | 279 | Phenol, nitro |

- Thermal Stability: The naphthalene group in 4-(Naphthalen-1-yliminomethyl)-phenol likely enhances thermal resilience compared to 4-nitrophenol. However, nitro-substituted analogs (e.g., 4-nitrobenzylidene derivatives) exhibit higher decomposition temperatures due to resonance stabilization .

Electronic and Optical Properties

- 4-(Naphthalen-1-yliminomethyl)-phenol: Extended conjugation between naphthalene and phenol rings enhances nonlinear optical (NLO) properties, making it suitable for photonic applications .

- 3-(5-(4-Hydroxybenzylideneamino)naphthalen-1-yliminomethyl)phenol: A related compound exhibits strong light-harvesting efficiency (quantum yield >0.8) and redshifted UV-Vis absorption due to extended π-systems .

- 4-Nitrophenol: Limited conjugation results in weaker NLO activity and shorter absorption wavelengths compared to naphthalene-containing analogs .

Hydrogen Bonding and Solubility

- 4-(Naphthalen-1-yliminomethyl)-phenol: The phenol -OH and imine -N= groups enable hydrogen bonding, improving solubility in polar solvents like ethanol and DMSO .

- 4-(Hydroxymethyl)phenol: A simpler analog (C₇H₈O₂) with hydroxymethyl (-CH₂OH) groups forms intermolecular O-H⋯O hydrogen bonds, enhancing water solubility compared to naphthalene-containing Schiff bases .

Q & A

Q. What are the recommended synthetic routes for 4-(Naphthalen-1-yliminomethyl)-phenol, and how can the product be characterized?

Answer: The synthesis of Schiff base compounds like 4-(Naphthalen-1-yliminomethyl)-phenol typically involves a condensation reaction between a naphthaldehyde derivative and an aromatic amine under reflux conditions. For example:

- Step 1: React 1-naphthaldehyde with 4-aminophenol in ethanol or methanol under acidic (e.g., glacial acetic acid) or anhydrous conditions to form the imine bond.

- Step 2: Purify the product via recrystallization or column chromatography.

- Characterization: Use 1H/13C NMR to confirm the imine proton (δ 8.5–9.0 ppm) and aromatic protons, FT-IR to verify C=N stretching (~1600–1650 cm⁻¹), and mass spectrometry for molecular ion validation. Crystallographic analysis (X-ray diffraction) may resolve structural ambiguities .

Q. What spectroscopic techniques are critical for analyzing the electronic properties of this compound?

Answer:

- UV-Vis Spectroscopy: Identify π→π* and n→π* transitions in the range of 250–400 nm, which are sensitive to conjugation and substituent effects.

- Fluorescence Spectroscopy: Assess emission profiles to study excited-state behavior, particularly for applications in sensing or photochemistry.

- Electrochemical Analysis (Cyclic Voltammetry): Determine redox potentials to evaluate electron-donating/accepting capabilities .

Q. How can researchers assess the stability of 4-(Naphthalen-1-yliminomethyl)-phenol under varying pH and temperature conditions?

Answer:

- pH Stability: Perform kinetic studies by incubating the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis. Schiff bases are prone to hydrolysis under strongly acidic/basic conditions.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer:

- Methodology: Optimize the geometry using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Applications: Predict reaction pathways (e.g., electrophilic substitution at the phenol ring) and correlate computed spectroscopic data (IR, NMR) with experimental results to validate models .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for Schiff base derivatives?

Answer:

- Data Reconciliation: Compare IC50 values across studies while controlling for variables like solvent polarity, cell lines, and assay protocols.

- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes or receptors) to identify binding modes and affinity differences.

- In Silico ADMET: Use tools like SwissADME to predict bioavailability, metabolism, and toxicity, which may explain discrepancies in in vivo vs. in vitro results .

Q. How can crystallographic data inform the design of derivatives with enhanced antioxidant or antimicrobial properties?

Answer:

- Structural Insights: Analyze X-ray crystal structures to identify hydrogen-bonding networks (e.g., O–H⋯N interactions) and π-stacking arrangements that stabilize free radicals or disrupt microbial membranes.

- Derivative Design: Modify substituents on the naphthalene or phenol rings to enhance electron delocalization or steric hindrance, guided by crystallographic packing patterns .

Q. What are the best practices for evaluating the environmental impact of this compound during disposal?

Answer:

- Ecotoxicology Assays: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines.

- Degradation Studies: Monitor photolytic or microbial degradation in simulated natural water systems via LC-MS to identify breakdown products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.